molecular formula C9H11LiN2O3S B1434110 Lithium 2-(2-morpholinothiazol-4-yl)acetate CAS No. 1803586-29-9

Lithium 2-(2-morpholinothiazol-4-yl)acetate

Cat. No.: B1434110
CAS No.: 1803586-29-9
M. Wt: 234.2 g/mol
InChI Key: GMLONNWIMPUBOZ-UHFFFAOYSA-M
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Description

Lithium 2-(2-morpholinothiazol-4-yl)acetate is a chemical compound with the molecular formula C₉H₁₂N₂O₃S.Li. It is known for its unique structure, which includes a morpholine ring and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 2-(2-morpholinothiazol-4-yl)acetate typically involves the reaction of 2-(2-morpholinothiazol-4-yl)acetic acid with lithium hydroxide. The reaction is carried out in an aqueous medium at room temperature. The product is then isolated by filtration and dried under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(2-morpholinothiazol-4-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium 2-(2-morpholinothiazol-4-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Lithium 2-(2-morpholinothiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium 2-(2-morpholinothiazol-4-yl)acetate is unique due to its combination of a morpholine ring and a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to simpler lithium salts .

Properties

IUPAC Name

lithium;2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S.Li/c12-8(13)5-7-6-15-9(10-7)11-1-3-14-4-2-11;/h6H,1-5H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLONNWIMPUBOZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1COCCN1C2=NC(=CS2)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11LiN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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